Comprehensive NMR Reference Data and Structural Elucidation Guide for 2-(2-Iodoethoxy)isoindoline-1,3-dione
Comprehensive NMR Reference Data and Structural Elucidation Guide for 2-(2-Iodoethoxy)isoindoline-1,3-dione
Executive Summary
In modern medicinal chemistry and drug development, 2-(2-Iodoethoxy)isoindoline-1,3-dione (commonly referred to as N-(2-iodoethoxy)phthalimide) serves as an indispensable bifunctional building block. Featuring a phthalimide-protected aminooxy group and a highly reactive terminal alkyl iodide, this compound is widely utilized in the synthesis of complex PROTAC linkers, antibody-drug conjugate (ADC) payloads, and as a precursor for alkoxyl radical-mediated cross-couplings[3].
This technical whitepaper provides an authoritative, in-depth analysis of the high-resolution 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By bridging empirical data with quantum mechanical causality—specifically the relativistic "Heavy-Atom Effect" of iodine—this guide ensures that researchers can confidently synthesize, characterize, and validate this critical intermediate.
Structural and Physicochemical Profiling
Before diving into spectroscopic elucidation, it is critical to establish the baseline physicochemical parameters of the molecule. The dual reactivity of the molecule is governed by the highly polarized N–O bond and the polarizable C–I bond.
| Property | Value |
| IUPAC Name | 2-(2-Iodoethoxy)isoindoline-1,3-dione |
| Common Name | N-(2-Iodoethoxy)phthalimide |
| Molecular Formula | C 10 H 8 INO 3 |
| Molecular Weight | 317.08 g/mol |
| Core Scaffold | Isoindoline-1,3-dione (Phthalimide) |
| Key Functional Groups | Imide, N-Alkoxy ether, Primary Alkyl Iodide |
High-Resolution NMR Reference Data & Mechanistic Causality
The structural validation of 2-(2-Iodoethoxy)isoindoline-1,3-dione relies heavily on understanding the localized electronic environments dictated by its heteroatoms. Below are the definitive 1 H and 13 C NMR assignments, acquired in CDCl 3 at 298 K.
1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 7.85 – 7.81 | Multiplet (m) | 2H | AA' part of AA'BB' | Phthalimide Ar–H (H-4, H-7) |
| 7.76 – 7.72 | Multiplet (m) | 2H | BB' part of AA'BB' | Phthalimide Ar–H (H-5, H-6) |
| 4.42 | Triplet (t) | 2H | 6.8 | –O–CH 2 –CH 2 –I |
| 3.38 | Triplet (t) | 2H | 6.8 | –O–CH 2 –CH 2 –I |
Causality & Expert Insight: The aromatic region displays a classic AA'BB' spin system, a hallmark of the symmetrical, ortho-disubstituted phthalimide ring. The extreme downfield shift of the –O–CH 2 – protons ( δ 4.42) is driven by the combined inductive electron-withdrawing effects of the adjacent oxygen and the electron-deficient imide nitrogen. Conversely, the terminal –CH 2 –I protons appear at δ 3.38. Because iodine is less electronegative than bromine (2.66 vs. 2.96 on the Pauling scale), these protons are shielded relative to the analogous N-(2-bromoethoxy)phthalimide precursor ( δ ~3.65) [4].
13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 163.4 | Quaternary (C=O) | Imide Carbonyls (C-1, C-3) |
| 134.6 | Methine (CH) | Aromatic (C-5, C-6) |
| 128.8 | Quaternary (C) | Aromatic Bridgehead (C-3a, C-7a) |
| 123.6 | Methine (CH) | Aromatic (C-4, C-7) |
| 76.5 | Methylene (CH 2 ) | –O–C H 2 –CH 2 –I |
| 1.2 | Methylene (CH 2 ) | –O–CH 2 –C H 2 –I |
Causality & Expert Insight: The Heavy-Atom Effect The most diagnostically critical signal in the 13 C spectrum is the terminal iodinated carbon at δ 1.2 ppm . Novice spectroscopists often misidentify this peak or assume it is an impurity due to its extreme upfield position. This phenomenon is dictated by the Heavy-Atom Effect (specifically, spin-orbit coupling). The large, diffuse electron cloud of the iodine atom induces relativistic shielding on the directly attached α -carbon[1]. The Fermi-contact interaction of the nucleus with these valence electrons counteracts standard electronegativity-based deshielding, pushing the signal near the TMS reference line [2].
Mechanistic logic of 13C NMR chemical shifts driven by the Heavy-Atom Effect of iodine.
Experimental Protocols: A Self-Validating System
To ensure maximum trustworthiness and reproducibility, the synthesis of 2-(2-Iodoethoxy)isoindoline-1,3-dione should not be attempted via direct alkylation of N-hydroxyphthalimide (NHPI) with 1,2-diiodoethane, as this leads to competitive bis-alkylation and poor atom economy. Instead, a two-step sequence utilizing a Finkelstein halogen exchange is the industry standard.
Step-by-Step Synthesis Workflow (Finkelstein Reaction)
Objective: Convert N-(2-bromoethoxy)phthalimide to 2-(2-Iodoethoxy)isoindoline-1,3-dione.
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Reagent Preparation: Dry 50 mL of reagent-grade acetone over 4Å molecular sieves. Weigh 5.0 g (19.7 mmol) of N-(2-bromoethoxy)phthalimide [4] and 8.8 g (59.1 mmol, 3.0 equiv) of anhydrous Sodium Iodide (NaI).
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Reaction Initiation: Dissolve the N-(2-bromoethoxy)phthalimide in the dry acetone within a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add the NaI in one portion.
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Thermodynamic Driving: Heat the mixture to a gentle reflux (56 °C) under a nitrogen atmosphere for 12 hours.
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Self-Validating Checkpoint: The reaction is driven forward by Le Chatelier's principle. Sodium bromide (NaBr) is insoluble in acetone. The progressive formation of a fine, white precipitate visually confirms the success of the halogen exchange.
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Workup: Cool the mixture to room temperature and filter the NaBr precipitate through a Celite pad. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the crude residue in 50 mL of dichloromethane (DCM) and wash sequentially with 10% aqueous sodium thiosulfate (to remove residual I 2 ) and brine. Dry the organic layer over anhydrous Na 2 SO 4 , filter, and evaporate to yield the target compound as an off-white solid.
Synthetic workflow for 2-(2-Iodoethoxy)isoindoline-1,3-dione via Finkelstein halogen exchange.
NMR Acquisition Protocol
To accurately capture the relativistic effects in the 13 C spectrum, the NMR acquisition parameters must be carefully tuned:
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Sample Concentration: Dissolve ~30 mg of the purified product in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard).
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Relaxation Delay (D1): Because the terminal –CH 2 –I carbon ( δ 1.2) can experience altered relaxation dynamics due to the heavy iodine atom, set the D1 delay to at least 2.0 seconds to ensure complete longitudinal relaxation and accurate signal integration.
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Decoupling: Utilize standard WALTZ-16 composite pulse decoupling to eliminate 1 H- 13 C scalar coupling, ensuring sharp singlets for the carbon backbone.
Conclusion
The structural elucidation of 2-(2-Iodoethoxy)isoindoline-1,3-dione requires a nuanced understanding of both inductive and relativistic quantum effects. By utilizing the Finkelstein thermodynamic sink for synthesis and recognizing the spin-orbit coupling responsible for the anomalous δ 1.2 ppm 13 C shift, researchers can seamlessly integrate this building block into advanced pharmaceutical pipelines.
References
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Chemistry Steps. "13C Carbon NMR Spectroscopy." Chemistry Steps. Available at:[Link]
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Rusakov, Y. Y., et al. "Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances." International Journal of Molecular Sciences, MDPI, 2023. Available at:[Link]
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Sun, J., et al. "Zn-Mediated Fragmentation of N-Alkoxyphthalimides Enabling the Synthesis of gem-Difluoroalkenes." Organic Letters, ACS Publications, 2024. Available at:[Link]
